3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole molecular weight and formula
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole molecular weight and formula
An In-Depth Technical Guide to 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in public literature, this document synthesizes available information with established chemical principles to offer insights into its molecular characteristics, potential synthetic pathways, and likely applications. By examining the well-documented chemistry of the pyrazole core and the influence of its bromo and difluoroethyl substituents, this guide serves as a valuable resource for researchers looking to incorporate this building block into their synthetic and drug development programs.
Core Molecular Profile
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a functionalized pyrazole derivative. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which imparts significant metabolic stability and versatile binding capabilities.[1] The strategic placement of a bromine atom and a 2,2-difluoroethyl group provides distinct physicochemical properties and reactive handles for further chemical modification.
Molecular Formula and Weight
The fundamental quantitative data for this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C₅H₅BrF₂N₂ |
| Molecular Weight | 211.01 g/mol |
| CAS Number | 1849251-81-5 |
Chemical Structure
The structural arrangement of the atoms dictates the molecule's reactivity and three-dimensional shape, which is fundamental to its interaction with biological targets.
Caption: 2D Structure of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole.
Physicochemical Properties and Reactivity Insights
Direct experimental data on the physical properties of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole are not widely published. However, we can infer its likely characteristics based on its structural components.
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The Pyrazole Core: The pyrazole ring is aromatic and relatively stable. It can participate in various organic reactions and acts as a versatile scaffold in medicinal chemistry.[2][3]
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The Bromo Substituent: The bromine atom at the C3 position is a key functional handle. It is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Hiyama), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[4] This feature is paramount for creating libraries of analogues during lead optimization in drug discovery.
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The 1-(2,2-difluoroethyl) Group: The N1-alkylation with a difluoroethyl group significantly impacts the molecule's lipophilicity and metabolic stability. The fluorine atoms can enhance binding affinity to protein targets through hydrogen bonding and other non-covalent interactions. Furthermore, the C-F bonds are highly stable, often blocking sites of metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.
Strategic Synthesis Approach
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole would logically proceed through a two-step sequence involving the bromination of the pyrazole ring followed by N-alkylation. This approach allows for regioselective control and is based on well-established synthetic methodologies for pyrazole derivatives.[5][6]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A Representative Synthesis
While the exact conditions for this specific molecule are proprietary or unpublished, a Senior Application Scientist would devise a protocol based on established precedents.
Step 1: Bromination of 1H-Pyrazole
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Rationale: The C3 position of the pyrazole ring is susceptible to electrophilic substitution. A standard brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) can be used.
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Procedure:
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Dissolve 1H-pyrazole in a suitable solvent such as acetonitrile or a chlorinated solvent.
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Cool the reaction mixture in an ice bath (0-5 °C).
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Add the brominating agent (e.g., NBS) portion-wise, maintaining the temperature.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
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Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution), followed by extraction with an organic solvent.
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Purify the resulting 3-Bromo-1H-pyrazole by column chromatography or recrystallization.[7]
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Step 2: N-Alkylation of 3-Bromo-1H-pyrazole
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Rationale: The pyrazole nitrogen is nucleophilic and can be alkylated using an appropriate electrophile. The choice of base is critical to deprotonate the pyrazole NH without promoting side reactions.
-
Procedure:
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To a solution of 3-Bromo-1H-pyrazole in a polar aprotic solvent like DMF or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
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Add the alkylating agent, 1,1-difluoro-2-iodoethane (or a similar 2,2-difluoroethyl halide).
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Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours, monitoring for the consumption of the starting material.
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Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product, 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, via silica gel chromatography.
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Applications in Research and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas.[1][2]
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Oncology: Many kinase inhibitors incorporate a pyrazole core to target signaling pathways involved in cancer cell proliferation.[8]
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Infectious Diseases: Functionalized pyrazoles have demonstrated potent antibacterial and antiviral activities.[1]
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Inflammation and Neurological Disorders: The pyrazole motif is present in anti-inflammatory drugs (e.g., Celecoxib) and agents targeting CNS disorders.[2][3]
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Agrochemicals: Compounds like Fipronil, a successful insecticide, are based on a pyrazole structure.[9]
The title compound, with its combination of a reactive bromo-handle and a metabolically robust difluoroethyl group, is an ideal building block for creating novel compounds in these therapeutic and agricultural areas. The difluoroethyl moiety, in particular, is increasingly used by medicinal chemists to enhance the properties of drug candidates.
Conclusion
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole represents a valuable and strategic building block for chemical synthesis and drug discovery. Its molecular formula (C₅H₅BrF₂N₂) and weight (211.01 g/mol ) provide the foundation for its use in quantitative synthetic chemistry. While detailed experimental data remains scarce, its structure allows for predictable reactivity, particularly in cross-coupling reactions and further functionalization. The insights provided in this guide, grounded in the established principles of heterocyclic and medicinal chemistry, should empower researchers to effectively utilize this compound in the design and synthesis of next-generation bioactive molecules.
References
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Belkacem, I., et al. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
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Kamal, A., et al. (2014, May 14). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Mini-Reviews in Medicinal Chemistry. [Link]
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Shaikh, A., et al. (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Polycyclic Aromatic Compounds. [Link]
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Shaikh, A., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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PubChem. 3-bromo-1H-pyrazole | C3H3BrN2. [Link]
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IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. [Link]
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Wiebe, D., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
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